molecular formula C8H6BrNO5 B15328668 2-(3-Bromo-5-nitrophenoxy)aceticacid

2-(3-Bromo-5-nitrophenoxy)aceticacid

Katalognummer: B15328668
Molekulargewicht: 276.04 g/mol
InChI-Schlüssel: QGNVJJFIQPMLKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-5-nitrophenoxy)acetic acid is an organic compound that features a bromine and nitro group attached to a phenoxyacetic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-nitrophenoxy)acetic acid typically involves the bromination and nitration of phenoxyacetic acid. The process begins with the bromination of phenoxyacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of 2-(3-Bromo-5-nitrophenoxy)acetic acid may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-5-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted phenoxyacetic acids.

    Reduction: 2-(3-Bromo-5-aminophenoxy)acetic acid.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-5-nitrophenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Chloro-5-nitrophenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromo-5-aminophenoxy)acetic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(3-Bromo-5-nitrophenoxy)acetic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H6BrNO5

Molekulargewicht

276.04 g/mol

IUPAC-Name

2-(3-bromo-5-nitrophenoxy)acetic acid

InChI

InChI=1S/C8H6BrNO5/c9-5-1-6(10(13)14)3-7(2-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI-Schlüssel

QGNVJJFIQPMLKY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1OCC(=O)O)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.